molecular formula C20H21N3O2 B2456240 (E)-(4-cinnamylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone CAS No. 1421588-17-1

(E)-(4-cinnamylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone

Cat. No.: B2456240
CAS No.: 1421588-17-1
M. Wt: 335.407
InChI Key: RUQKBYPHJRZCOG-QPJJXVBHSA-N
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Description

(E)-(4-cinnamylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a cinnamyl group and a furo[3,2-b]pyrrole moiety, connected via a methanone linkage. Its unique structure suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(4-cinnamylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone typically involves multi-step organic reactions. One possible route includes:

    Formation of the Piperazine Ring: Starting with a suitable diamine, the piperazine ring can be formed through cyclization reactions.

    Introduction of the Cinnamyl Group: The cinnamyl group can be introduced via a substitution reaction using cinnamyl chloride in the presence of a base.

    Synthesis of the Furo[3,2-b]pyrrole Moiety: This can be synthesized through a series of cyclization and functional group transformation reactions.

    Coupling Reaction: The final step involves coupling the piperazine and furo[3,2-b]pyrrole moieties using a suitable coupling agent like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-(4-cinnamylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe for studying biological processes or as a precursor for bioactive compounds.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the synthesis of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-(4-cinnamylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone would depend on its specific interactions with biological targets. It may act by binding to specific receptors or enzymes, modulating their activity. The molecular pathways involved could include signal transduction pathways, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    (E)-(4-cinnamylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone: can be compared with other piperazine derivatives or furo[3,2-b]pyrrole compounds.

    Piperazine derivatives: Often used in pharmaceuticals for their psychoactive or anti-parasitic properties.

    Furo[3,2-b]pyrrole compounds: Known for their potential biological activities, including anti-inflammatory and anticancer properties.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities or chemical reactivity not seen in simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4H-furo[3,2-b]pyrrol-5-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c24-20(18-15-19-17(21-18)8-14-25-19)23-12-10-22(11-13-23)9-4-7-16-5-2-1-3-6-16/h1-8,14-15,21H,9-13H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQKBYPHJRZCOG-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC4=C(N3)C=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC4=C(N3)C=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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